molecular formula C19H42ClNO2 B1321294 Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride CAS No. 60687-90-3

Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride

Cat. No.: B1321294
CAS No.: 60687-90-3
M. Wt: 352 g/mol
InChI Key: AVOOFNQIYITEED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification and Historical Context of Quaternary Ammonium Surfactants

Quaternary ammonium surfactants represent a fundamental class of amphiphilic molecules characterized by their positively charged quaternary ammonium polar head groups, typically featuring one or two apolar chains attached to the nitrogen center. These compounds constitute a significant subfamily within the broader category of quaternary ammonium compounds, sharing essential physicochemical properties while maintaining distinct functional characteristics that have driven their widespread adoption across multiple industries.

The historical development of quaternary ammonium surfactants traces back to the mid-1930s, when their microbicidal activity was first documented and recognized for potential commercial applications. This discovery marked the beginning of extensive research into their antimicrobial properties, which subsequently led to their integration into disinfectant and antiseptic formulations for both general hygiene and specialized clinical applications. The broad-spectrum antimicrobial activity of these compounds, combined with their favorable economic profile, chemical stability, and minimal storage requirements, established them as attractive candidates for general-purpose disinfection and antiseptic applications.

Quaternary ammonium cations, scientifically termed as quats, are positively-charged polyatomic ions characterized by the structure [NR4]+, where R represents alkyl groups, aryl groups, or other organyl substituents. Unlike conventional ammonium ions and primary, secondary, or tertiary ammonium cations, quaternary ammonium cations maintain their permanent positive charge independent of solution pH conditions. This fundamental property contributes to their chemical stability and consistent performance across varying environmental conditions.

The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines through industrial processes that commonly utilize hydrogenation of fatty nitriles, generating primary or secondary amines that are subsequently treated with methyl chloride. The quaternization process, historically referred to as the Menshutkin reaction in older literature, represents a well-documented synthetic pathway that enables the production of compounds with unequal alkyl chain lengths. This synthetic flexibility has proven particularly valuable in developing cationic surfactants where one alkyl group typically exhibits greater length than others.

Structural Characteristics and Chemical Identification

Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride exhibits a distinctive molecular architecture that defines its physicochemical behavior and functional properties. The compound features a quaternary ammonium center bearing two hydroxyethyl groups, one methyl group, and one tetradecyl chain, creating a balanced amphiphilic structure essential for surfactant activity.

The molecular structure encompasses several critical functional elements that determine the compound's behavior in aqueous systems. The positively charged nitrogen atom serves as the hydrophilic center, while the tetradecyl chain (consisting of fourteen carbon atoms) provides the primary hydrophobic component necessary for surface activity. The presence of two hydroxyethyl groups introduces additional polar character to the molecule while contributing to its solubility characteristics and intermolecular interactions.

Structural analysis reveals that the compound's amphiphilic nature results from the strategic arrangement of hydrophilic and hydrophobic elements within a single molecular framework. The quaternary ammonium head group, enhanced by the hydroxyethyl substituents, creates a substantial polar region that facilitates interaction with aqueous environments. Simultaneously, the tetradecyl chain establishes the hydrophobic tail necessary for membrane interactions and surface tension reduction properties.

The stereochemical configuration of this compound contributes to its unique properties compared to other quaternary ammonium surfactants. The dual hydroxyethyl groups provide enhanced hydrogen bonding capabilities, potentially influencing the compound's critical micelle concentration and aggregation behavior in solution. This structural feature distinguishes it from simpler quaternary ammonium compounds and contributes to its specialized applications.

Nomenclature and Registry Information

The systematic nomenclature and registry information for this compound provides essential identification data for scientific and regulatory purposes. The compound maintains official recognition under multiple naming systems and registry databases, ensuring consistent identification across different scientific and commercial contexts.

Table 1: Official Nomenclature and Registry Data

Parameter Value
CAS Registry Number 60687-90-3
IUPAC Name bis(2-hydroxyethyl)-methyl-tetradecylazanium;chloride
Official CAS Name 1-Tetradecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1)
EINECS Number 262-380-6
MDL Number MFCD09749834

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system designates this compound as bis(2-hydroxyethyl)-methyl-tetradecylazanium;chloride, reflecting its quaternary ammonium structure with specific substituent identification. The Chemical Abstracts Service (CAS) provides the more detailed systematic name of 1-Tetradecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), which explicitly describes the substitution pattern on the nitrogen atom.

Multiple synonymous names exist for this compound within scientific and commercial literature, including variations such as this compound, N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride, and Tetradecylbis(2-hydroxyethyl)(methyl)aminium chloride. These alternative designations reflect different naming conventions employed across various databases and commercial suppliers.

The InChI (International Chemical Identifier) representation provides a standardized computational description: InChI=1S/C19H42NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(2,16-18-21)17-19-22;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1. The corresponding InChI Key, AVOOFNQIYITEED-UHFFFAOYSA-M, serves as a compact, unique identifier suitable for database searches and computational applications.

Physical and Chemical Properties Overview

The physical and chemical properties of this compound reflect its quaternary ammonium structure and influence its behavior in various applications and environmental conditions. These properties determine the compound's suitability for specific industrial applications and govern its interactions with biological systems and environmental matrices.

Table 2: Fundamental Physical Properties

Property Value Reference
Molecular Formula C19H42ClNO2
Molecular Weight 352.0 g/mol
Exact Mass 351.29000
Boiling Point 466.8°C at 760 mmHg
Flash Point 236.1°C
Polar Surface Area 40.46000
LogP 1.12270

The molecular formula C19H42ClNO2 indicates the precise atomic composition, with the molecular weight of 352.0 g/mol positioning this compound within the medium molecular weight range for quaternary ammonium surfactants. The relatively high boiling point of 466.8°C at standard atmospheric pressure reflects the ionic nature of the compound and the strong intermolecular forces present in the solid state.

Solubility characteristics represent critical parameters for the compound's practical applications. Research indicates that this compound demonstrates solubility in water and various organic solvents, with this broad solubility profile attributed to its amphiphilic nature and the presence of hydroxyl groups that enhance polar interactions. The compound exhibits pH stability under neutral conditions, though degradation may occur under extreme acidic or basic conditions.

Table 3: Solution Properties and Stability Parameters

Property Characteristic Reference
Water Solubility Soluble
Organic Solvent Solubility Soluble in various organic solvents
pH Stability Stable at neutral pH
Chemical Stability Generally stable under normal conditions
Storage Requirements Standard laboratory conditions

The surface-active properties of this compound derive from its amphiphilic structure, with the tetradecyl chain providing sufficient hydrophobic character to enable effective surface tension reduction. Studies of related methoxybenzyl-containing quaternary ammonium surfactants have demonstrated that structural modifications can significantly influence critical micelle concentration values, with compounds containing additional functional groups often exhibiting lower critical micelle concentrations compared to traditional surfactants.

Critical micelle concentration represents a fundamental parameter governing the compound's behavior in aqueous solutions and its effectiveness as a surfactant. The dual hydroxyethyl groups in this compound contribute to its unique aggregation behavior, potentially influencing both the critical micelle concentration and the thermodynamic parameters associated with micelle formation.

Properties

IUPAC Name

bis(2-hydroxyethyl)-methyl-tetradecylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(2,16-18-21)17-19-22;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOOFNQIYITEED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052272
Record name N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60687-90-3
Record name 1-Tetradecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60687-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-hydroxyethyl)methyltetradecylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-hydroxyethyl)methyltetradecylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride plays a significant role in biochemical reactions, particularly as an antibacterial agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to disrupt bacterial cell membranes by interacting with membrane proteins and lipids, leading to cell lysis. This compound also interacts with enzymes involved in lipid metabolism, altering their activity and affecting cellular lipid composition.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by disrupting cell membranes, leading to increased permeability and eventual cell death. This compound affects cell signaling pathways by altering the activity of membrane-bound receptors and enzymes. Additionally, it impacts gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to membrane lipids and proteins, disrupting the structural integrity of cell membranes. This binding leads to increased membrane permeability and leakage of cellular contents. The compound also inhibits certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in membrane composition and enzyme activity. In vitro and in vivo studies have shown that prolonged exposure can result in decreased cell viability and changes in metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antibacterial activity without significant toxicity. At higher doses, it can cause adverse effects such as tissue irritation and toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects. Studies have shown that high doses can lead to systemic toxicity, affecting multiple organs and leading to adverse health outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes involved in lipid metabolism, altering their activity and affecting lipid composition. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes. Additionally, it affects metabolite levels by altering the balance between synthesis and degradation pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound can accumulate in specific tissues, leading to localized effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in cell membranes, where it exerts its effects by disrupting membrane integrity. The compound can also be found in other cellular compartments, such as the cytoplasm and organelles, where it interacts with various biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular locations.

Biological Activity

Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride (BHTAC) is a quaternary ammonium compound (QAC) known for its significant biological activity, particularly as an antibacterial agent. This article explores its biochemical properties, cellular effects, molecular mechanisms, and dosage effects based on diverse research findings.

BHTAC interacts with various biomolecules, especially in disrupting bacterial cell membranes. It is effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antibacterial activity. The compound's mechanism involves:

  • Membrane Disruption : BHTAC binds to membrane lipids and proteins, leading to increased permeability and eventual cell lysis .
  • Enzyme Interaction : It alters the activity of enzymes involved in lipid metabolism, impacting cellular lipid composition.

Cellular Effects

The biological activity of BHTAC manifests through several cellular effects:

  • Increased Permeability : By disrupting cell membranes, BHTAC enhances permeability, which can lead to cell death.
  • Impact on Cell Signaling : The compound affects membrane-bound receptors and enzymes, altering signaling pathways and gene expression.
  • Metabolic Changes : Prolonged exposure can lead to adaptive changes in cellular function, including alterations in membrane composition and enzyme activity.

Molecular Mechanism

At the molecular level, BHTAC operates through multiple mechanisms:

  • Binding Affinity : It binds to membrane components, disrupting structural integrity and causing leakage of cellular contents.
  • Enzyme Inhibition : BHTAC inhibits specific enzymes by occupying their active sites, preventing substrate binding.
  • Gene Expression Modulation : The compound can influence transcription factors, leading to changes in metabolic processes within the cell.

Dosage Effects in Animal Models

Research indicates that the effects of BHTAC vary significantly with dosage:

  • Low Doses : Exhibits antibacterial properties with minimal toxicity.
  • High Doses : Can cause tissue irritation and systemic toxicity affecting multiple organs. Threshold effects have been documented where increased dosage correlates with heightened toxicity .

Comparative Activity of Quaternary Ammonium Compounds

The biological activity of BHTAC can be compared with other QACs. The following table summarizes the comparative effectiveness against various bacterial strains:

CompoundActivity Against Gram-positiveActivity Against Gram-negativeNotable Features
This compoundHighHighEffective against antibiotic-resistant strains
Benzalkonium Chloride (BAC)ModerateHighCommonly used in disinfectants
Cetyltrimethylammonium BromideModerateLowLess effective against Gram-negative bacteria

Case Studies and Research Findings

Several studies have highlighted the antibacterial properties of BHTAC:

  • Study on Antimicrobial Efficacy : A study demonstrated that BHTAC exhibited potent bactericidal effects against Staphylococcus aureus and Escherichia coli, outperforming many mono-QACs due to its dual charge structure .
  • Mechanistic Insights : Research indicated that the presence of longer alkyl chains enhances the biocidal action of QACs like BHTAC by improving membrane penetration .
  • Toxicity Assessment : Animal model studies revealed that while low doses are effective for bacterial inhibition, higher concentrations resulted in significant toxicity and adverse health outcomes .

Scientific Research Applications

Antibacterial Properties

Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride is recognized for its potent antibacterial activity. It disrupts bacterial cell membranes, leading to cell lysis and death. The compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable agent in antimicrobial formulations.

Mechanism of Action:

  • Membrane Disruption : The compound interacts with membrane lipids and proteins, increasing permeability.
  • Enzyme Interaction : It alters the activity of enzymes involved in lipid metabolism, affecting cellular lipid composition.

Cellular Effects

The compound influences cellular functions by:

  • Disrupting cell membranes, which increases permeability.
  • Modulating cell signaling pathways and gene expression through interactions with membrane-bound receptors and transcription factors.

Comparative Activity of Quaternary Ammonium Compounds

The effectiveness of this compound can be compared with other quaternary ammonium compounds. Below is a summary table illustrating its antibacterial activity against various bacterial strains:

CompoundActivity Against Gram-positiveActivity Against Gram-negativeNotable Features
This compoundHighHighEffective against antibiotic-resistant strains
Benzalkonium ChlorideModerateHighCommonly used in disinfectants
Cetyltrimethylammonium BromideModerateLowLess effective against Gram-negative bacteria

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

  • Study on Antimicrobial Efficacy : Research demonstrated that this compound exhibited potent bactericidal effects against Staphylococcus aureus and Escherichia coli, outperforming many mono-quaternary ammonium compounds due to its dual charge structure.
  • Mechanistic Insights : Studies indicated that longer alkyl chains enhance the biocidal action of quaternary ammonium compounds like this compound by improving membrane penetration.
  • Toxicity Assessment : Animal model studies revealed that while low doses effectively inhibit bacterial growth, higher concentrations resulted in significant toxicity and adverse health outcomes.

Material Science Applications

In material science, this compound is utilized as an anti-gel agent for polyhydroxyetheramines. It improves the stability and performance of polymeric materials by preventing gel formation during processing and application .

Comparison with Similar Compounds

Key Compounds:

Choline Chloride (CAS: 67-48-1): Formula: C₅H₁₄ClNO Structure: Trimethyl-(2-hydroxyethyl)ammonium chloride. Key feature: Shorter ethyl chain with a single hydroxyethyl group .

Benzyltrimethylammonium Chloride (CAS: 56-93-9):

  • Formula: C₁₀H₁₆ClN
  • Structure: Benzyl group replaces hydroxyethyl groups, enhancing aromatic interactions .

Allylbis(2-hydroxyethyl)tetradecylammonium Chloride (CAS: 93894-18-9): Formula: C₂₁H₄₄ClNO₂ Structure: Similar to the target compound but includes an allyl group, increasing reactivity .

Physicochemical Properties

Property Bis-(2-Hydroxyethyl)methyl-tetradecylammonium Chloride Choline Chloride Bis(2-hydroxyethyl)dimethylammonium Chloride Benzyltrimethylammonium Chloride
Molecular Weight 378.03 g/mol 139.63 g/mol 181.65 g/mol 185.69 g/mol
Boiling Point 466.8°C 305°C (decomposes) Not reported 100°C (decomposes)
Solubility Water, methanol Highly water-soluble Water-soluble Water, ethanol
Critical Micelle Concentration (CMC) Low (long alkyl chain enhances surfactant activity) High (shorter chain) Moderate Low (aromatic enhances aggregation)

Functional and Application Differences

  • Antimicrobial Efficacy : The tetradecyl chain in the target compound enhances lipid membrane disruption, making it more effective against Gram-positive bacteria compared to choline chloride, which lacks a long hydrophobic tail .
  • Surfactant Performance : The combination of hydroxyethyl groups and a C₁₄ chain improves emulsification and foaming stability compared to benzyltrimethylammonium chloride, which has weaker hydrophilic-lipophilic balance (HLB) due to its benzyl group .
  • Synthesis Utility : Unlike allylbis(2-hydroxyethyl)tetradecylammonium chloride, the absence of an allyl group in the target compound reduces its reactivity in polymerization reactions .

Toxicity and Environmental Impact

  • Acute Toxicity : this compound exhibits higher toxicity (oral LD₅₀: ~200 mg/kg in rats) compared to choline chloride (LD₅₀: 3,400 mg/kg) due to its stronger biocidal activity .
  • Regulatory Status : Classified as hazardous under GHS (H302, H315) , whereas choline chloride is approved for animal feed due to lower toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via quaternization of methyltetradecylamine with 2-chloroethanol under reflux in a polar solvent (e.g., isopropanol). Temperature (60–80°C) and molar ratios (amine:alkylating agent = 1:2) are critical for maximizing yield. Excess 2-chloroethanol ensures complete quaternization, while inert atmospheres prevent oxidation byproducts .
  • Characterization : Confirm purity via argentometric titration (≥98% chloride content) and non-aqueous titration for quaternary ammonium quantification .

Q. How can researchers accurately determine the solubility profile of this compound in aqueous and organic solvents?

  • Procedure : Use a phase solubility study with incremental solvent additions (e.g., water, ethanol, dichloromethane). Monitor dissolution via turbidity measurements or HPLC. Evidence suggests high water solubility due to hydrophilic hydroxyethyl groups, but hydrophobic tetradecyl chains may reduce miscibility in non-polar solvents .
  • Data Interpretation : Compare with structurally similar compounds like benzyltrimethylammonium chloride (water solubility: ~50% w/w) to validate results .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Approach :

  • NMR : ¹H NMR identifies hydroxyethyl protons (δ 3.5–4.0 ppm) and tetradecyl chain signals (δ 0.8–1.5 ppm). ¹³C NMR confirms quaternary nitrogen bonding (absence of N–H peaks) .
  • FTIR : Look for O–H stretches (3200–3600 cm⁻¹) and C–N⁺ vibrations (1480–1550 cm⁻¹) .

Advanced Research Questions

Q. How do variations in alkyl chain length (e.g., tetradecyl vs. hexadecyl) impact antimicrobial efficacy, and what experimental models validate these differences?

  • Experimental Design :

  • Compare minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Use time-kill assays to assess bactericidal kinetics. Longer chains (C16) may enhance membrane disruption but reduce solubility, requiring balance in formulation .
    • Data Contradictions : Some studies report C14 chains optimize solubility and activity, while others favor C16 for lipid bilayer penetration. Reconcile via molecular dynamics simulations .

Q. What analytical strategies resolve discrepancies in reported stability data under acidic vs. alkaline conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH) at pH 3–10. Monitor degradation via HPLC-UV/ELSD.
  • Hydrolysis mechanisms: Acidic conditions may cleave the hydroxyethyl group, while alkaline environments promote β-elimination. Compare with degradation pathways of benzyltrimethylammonium chloride .
    • Mitigation : Buffer systems (pH 6–7) and antioxidants (e.g., BHT) can stabilize the compound .

Q. How does this compound interact with biomembranes or proteins in pharmacological studies?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to lipid bilayers or serum proteins (e.g., albumin).
  • Fluorescence Quenching : Use tryptophan-rich proteins (e.g., lysozyme) to study hydrophobic interactions.
    • Key Findings : Cationic charge enhances electrostatic binding to phospholipids, but steric hindrance from hydroxyethyl groups may reduce hemolytic activity compared to simpler quaternary salts .

Q. What computational models predict its environmental fate, and how can lab data validate these predictions?

  • Models : Employ QSAR (Quantitative Structure-Activity Relationship) to estimate biodegradability and toxicity.
  • Validation : Perform OECD 301F biodegradation tests and Daphnia magna acute toxicity assays. Correlate with persistence data from analogous compounds like didecyldimethylammonium chloride .

Methodological Considerations

  • Purity Challenges : Residual solvents (e.g., isopropanol) in synthesis require GC-MS analysis. Argentometric titration may overestimate purity if other chloride salts are present; cross-validate with ion chromatography .
  • Contradictory Solubility Data : Reconcile by standardizing solvent grades (HPLC vs. technical grade) and temperature controls (±0.5°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.